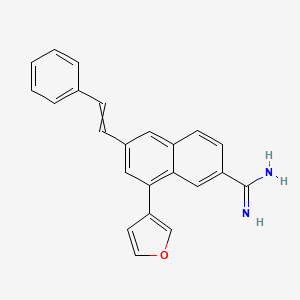
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide is a complex organic compound that features a furan ring, a naphthalene core, and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the naphthalene core: Starting with a suitable naphthalene derivative, such as 2-bromo-naphthalene, which undergoes a Suzuki coupling reaction with a furan-3-boronic acid to introduce the furan ring.
Introduction of the phenylethenyl group: The phenylethenyl group can be introduced via a Heck reaction using a suitable styrene derivative.
Formation of the carboximidamide group: The final step involves the conversion of a carboxylic acid derivative on the naphthalene core to a carboximidamide group using reagents such as ammonium chloride and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
Uniqueness
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide is unique due to the presence of the carboximidamide group, which can impart different chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
823236-32-4 |
|---|---|
Formule moléculaire |
C23H18N2O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
8-(furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C23H18N2O/c24-23(25)19-9-8-18-12-17(7-6-16-4-2-1-3-5-16)13-21(22(18)14-19)20-10-11-26-15-20/h1-15H,(H3,24,25) |
Clé InChI |
VWKDMGIRFQHGHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=C2)C(=N)N)C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
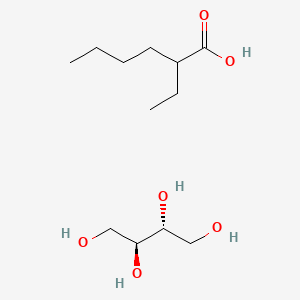
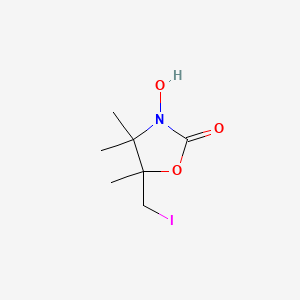
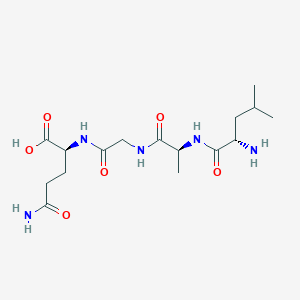
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
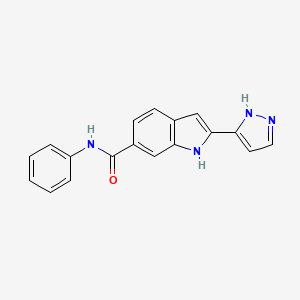
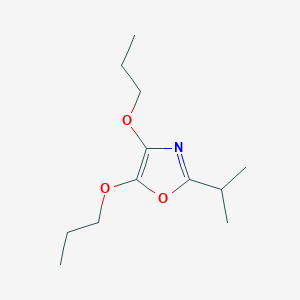
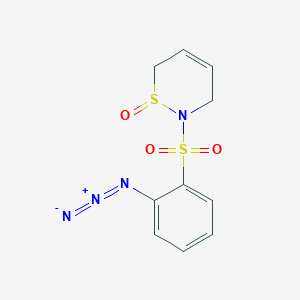
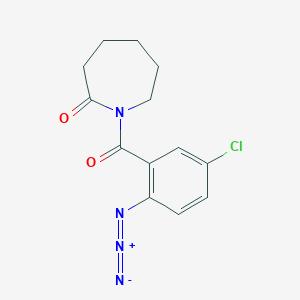
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
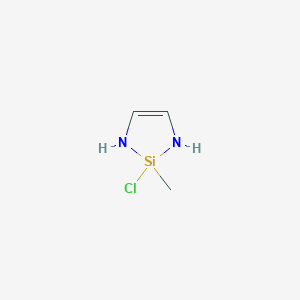
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
